8-(Benzyloxy)-N-phenylimidazo[1,2-a]pyridin-3-amine
Description
Properties
CAS No. |
823806-53-7 |
|---|---|
Molecular Formula |
C20H17N3O |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
N-phenyl-8-phenylmethoxyimidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C20H17N3O/c1-3-8-16(9-4-1)15-24-18-12-7-13-23-19(14-21-20(18)23)22-17-10-5-2-6-11-17/h1-14,22H,15H2 |
InChI Key |
PVZQCLWNEOEXFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CN3C2=NC=C3NC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Benzyloxy)-N-phenylimidazo[1,2-a]pyridin-3-amine typically involves the condensation of 2-aminopyridine with benzyl bromide under basic conditions, followed by cyclization with phenyl isocyanate. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This may include optimizing reaction conditions, using continuous flow reactors, and employing automated systems for monitoring and control .
Chemical Reactions Analysis
Types of Reactions
8-(Benzyloxy)-N-phenylimidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted imidazo[1,2-a]pyridines.
Scientific Research Applications
Anticancer Activity
Research has indicated that 8-(Benzyloxy)-N-phenylimidazo[1,2-a]pyridin-3-amine exhibits significant anticancer properties. It has been shown to inhibit specific protein kinases involved in cancer cell proliferation and survival. For instance, studies suggest that this compound can inhibit Bruton's tyrosine kinase (BTK), making it a candidate for treating various malignancies such as chronic lymphocytic leukemia and other B-cell malignancies .
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory properties. By inhibiting the activity of certain kinases involved in inflammatory pathways, it may help in managing autoimmune diseases like rheumatoid arthritis. The modulation of kinase activity can lead to reduced inflammation and improved symptoms in affected patients .
Neurological Applications
There is emerging evidence that suggests potential applications in neurodegenerative diseases. The ability of the compound to cross the blood-brain barrier allows it to target neurological pathways implicated in conditions such as Alzheimer's disease. Its role in modulating neuroinflammatory responses is currently under investigation .
Case Study 1: Cancer Treatment
In a clinical trial involving patients with chronic lymphocytic leukemia, the administration of 8-(Benzyloxy)-N-phenylimidazo[1,2-a]pyridin-3-amine resulted in a significant reduction in tumor size and improved overall survival rates compared to control groups. The trial highlighted the compound's potential as a targeted therapy for hematological malignancies .
Case Study 2: Rheumatoid Arthritis
A study evaluating the anti-inflammatory effects of the compound in rheumatoid arthritis models showed promising results. Patients receiving treatment exhibited decreased levels of inflammatory markers and improved joint function over a six-month period. This suggests that the compound may offer a new therapeutic avenue for managing autoimmune conditions .
Mechanism of Action
The mechanism of action of 8-(Benzyloxy)-N-phenylimidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets such as enzymes and receptors. It acts by binding to the active site of enzymes, thereby inhibiting their activity. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities. The compound is known to interact with pathways involving mitogen-activated protein kinases (MAPKs) and other signaling molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
COX-2 Inhibitors with Methylsulfonylphenyl and N-Phenyl Substituents
Key analogs, such as 5n (8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine), exhibit potent COX-2 inhibition (IC₅₀ = 0.07 µM) and high selectivity (SI = 508.6) due to:
- C-8 Substituents : Methyl or bulky groups at C-8 enhance selectivity by inducing steric hindrance in the COX-1 active site .
- SO₂Me Pharmacophore : The 4-(methylsulfonyl)phenyl group at C-2 forms hydrogen bonds with COX-2’s secondary pocket, critical for binding .
- N-Phenyl Modifications : Electron-donating groups (e.g., p-tolyl) on the N-phenyl ring improve potency and selectivity .
Comparison with Target Compound :
- However, the absence of the SO₂Me group (unless substituted elsewhere) could reduce COX-2 affinity unless compensated by alternative interactions.
Morpholine-Substituted Imidazo[1,2-a]pyridines
A prior series with a morpholine ring at C-3 (e.g., 2-(4-(methylsulfonyl)phenyl)-3-morpholinoimidazo[1,2-a]pyridine) showed moderate COX-2 inhibition (IC₅₀ = 0.07 µM, SI = 217.1) .
- Key Difference: Replacing the morpholine group with an N-phenylamino moiety (as in the target compound) improves selectivity (SI = 508.6 in 5n), likely due to optimized hydrophobic interactions in the COX-2 binding site .
Antimicrobial Derivatives
Compounds like C2 (2-(4-((2-nitrobenzylidene)amino)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine) and 4f (8-(benzyloxy)-N-(tert-butyl)-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridin-3-amine) demonstrate antimicrobial activity .
- Structural Contrast : The benzyloxy group in 4f and the target compound may enhance membrane permeability, but their lack of SO₂Me or nitro groups shifts activity away from COX-2 toward antimicrobial targets .
Miscellaneous Structural Analogs
- 8-(Cyclohexylmethoxy)-N,2-dimethylimidazo[1,2-a]pyridin-3-amine : This derivative (CAS 115836-36-7) highlights the impact of alkoxy substituents on solubility and bioavailability, though its biological targets are unspecified .
- N-(tert-butyl)-2-(4-(3,5-dimethylisoxazol-4-yl)phenyl)imidazo[1,2-a]pyridin-3-amine : Evaluated for bromodomain inhibition, showcasing the scaffold’s adaptability beyond COX-2 .
Biological Activity
8-(Benzyloxy)-N-phenylimidazo[1,2-a]pyridin-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and antimicrobial applications. This article provides a comprehensive overview of the synthesis, characterization, and biological evaluation of this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula of 8-(Benzyloxy)-N-phenylimidazo[1,2-a]pyridin-3-amine is , with a molecular weight of approximately 333.37 g/mol. The structure features an imidazo[1,2-a]pyridine core substituted with a benzyloxy group and a phenyl group, contributing to its biological activity.
Synthesis
The synthesis of 8-(Benzyloxy)-N-phenylimidazo[1,2-a]pyridin-3-amine typically involves several steps, including the formation of the imidazo[1,2-a]pyridine scaffold through cyclization reactions. A common method includes the reaction of appropriate precursors under acidic or basic conditions to yield the desired product.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 8-(Benzyloxy)-N-phenylimidazo[1,2-a]pyridin-3-amine. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MDA-MB-231 (Breast) | 5.6 | Induction of apoptosis via caspase activation |
| HepG2 (Liver) | 7.4 | Cell cycle arrest and apoptosis |
| RPMI-8226 (Leukemia) | 4.9 | Inhibition of proliferation |
These findings suggest that the compound may act as a potent anticancer agent through mechanisms involving apoptosis and cell cycle modulation.
Antimicrobial Activity
In addition to its anticancer properties, 8-(Benzyloxy)-N-phenylimidazo[1,2-a]pyridin-3-amine has shown promising antimicrobial activity against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Candida albicans | 64 |
The compound exhibited significant growth inhibition against both Gram-positive and Gram-negative bacteria as well as fungi, indicating its potential as an antimicrobial agent.
Case Studies
A recent study evaluated the efficacy of 8-(Benzyloxy)-N-phenylimidazo[1,2-a]pyridin-3-amine in vivo using animal models. The results indicated that treatment with this compound led to a reduction in tumor size in xenograft models of breast cancer:
"Treatment with 8-(Benzyloxy)-N-phenylimidazo[1,2-a]pyridin-3-amine resulted in a statistically significant decrease in tumor volume compared to control groups" .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
